molecular formula C13H17NO4 B563792 Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate CAS No. 1076198-08-7

Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate

Cat. No.: B563792
CAS No.: 1076198-08-7
M. Wt: 251.282
InChI Key: JHLWEYUBRFGTSB-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pyridyl group and a dioxolane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the fragrance industry due to its fruity, apple-like odor.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring and pyridyl group play crucial roles in its reactivity and binding affinity to various biological receptors. These interactions can modulate enzymatic activities and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its similar structure but lacks the pyridyl group.

    2-Ethyl-2-methyl-1,3-dioxolane: Another related compound with a simpler structure.

Uniqueness

Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate stands out due to the presence of both the dioxolane ring and the pyridyl group, which confer unique chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-16-12(15)8-11-5-4-10(9-14-11)13(2)17-6-7-18-13/h4-5,9H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLWEYUBRFGTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)C2(OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652583
Record name Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-08-7
Record name Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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